molecular formula C7H14O2S B1456631 2,2-Dimethyl-3-methylsulfanyl-propionic acid methyl ester CAS No. 876299-31-9

2,2-Dimethyl-3-methylsulfanyl-propionic acid methyl ester

Cat. No. B1456631
CAS RN: 876299-31-9
M. Wt: 162.25 g/mol
InChI Key: OUZSHOVXBGIHQE-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-methylsulfanyl-propionic acid methyl ester (DMMPE) is a sulfur-containing fatty acid derivative found in a variety of biological sources. It is a key component of several metabolic pathways, and is involved in a range of biochemical and physiological processes. DMMPE has been studied extensively in the laboratory and is used in a variety of scientific research applications.

Scientific Research Applications

Xylan Derivatives: Potential in Drug Delivery

Xylan, a hemicellulose component, when modified chemically, can produce biopolymer ethers and esters with unique properties. One such modification involves the use of 2,2-Dimethyl-3-methylsulfanyl-propionic acid methyl ester in the synthesis of novel xylan esters. These esters exhibit specific functionalities based on their degree of substitution and substitution patterns. Notably, xylan esters have shown potential in forming spherical nanoparticles, which could be utilized for drug delivery applications due to their size down to 60 nm and narrow particle size distribution. This application is particularly significant as it opens up new avenues for targeted drug delivery systems, potentially enhancing the efficacy and reducing the side effects of various therapeutics (Petzold-Welcke et al., 2014).

Phthalates in Food and Packaging: Analytical Insights

Research on phthalate esters, including those similar in structure to 2,2-Dimethyl-3-methylsulfanyl-propionic acid methyl ester, has highlighted their widespread use as plasticizers in food processing and packaging. Advanced analytical methods have evolved to detect and quantify these compounds in various food matrices, contributing significantly to understanding their occurrence, sources, and potential health implications. This body of work not only provides critical insights into the presence of phthalate esters in the food supply chain but also underscores the importance of monitoring and regulating such substances to ensure food safety (Harunarashid et al., 2017).

Enhancing Protoporphyrin IX Accumulation in Photodynamic Therapy

In photodynamic therapy (PDT), the accumulation of protoporphyrin IX (PpIX) is crucial for treatment efficacy. Recent research has demonstrated that pre-treating the skin can significantly enhance PpIX accumulation, thereby improving PDT outcomes. This pre-treatment can involve various strategies, such as the use of keratolytics, curettage, tape stripping, or even the application of penetration enhancers like dimethyl sulfoxide. These advancements highlight the potential of chemical modifiers, possibly including derivatives like 2,2-Dimethyl-3-methylsulfanyl-propionic acid methyl ester, to optimize treatment protocols in dermatological applications (Gerritsen et al., 2008).

properties

IUPAC Name

methyl 2,2-dimethyl-3-methylsulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c1-7(2,5-10-4)6(8)9-3/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZSHOVXBGIHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CSC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3-methylsulfanyl-propionic acid methyl ester

Synthesis routes and methods

Procedure details

N,N-Diisopropylethylamine (15.5 g, 0.12 mol) was added to a solution of methyl 2,2-dimethyl-3-hydroxypropionate (13.2 g, 0.1 mol) in dichloromethane (150 mL) and the solution was cooled to 0° C. Methane sulfonyl chloride (12.6 g, 0.11 mol) was then added dropwise and the mixture was stirred at 0° C. for 90 minutes. The reaction mixture was then diluted with 0.5M hydrochloric acid (100 mL) and the layers were separated. The aqueous was extracted with dichloromethane (2×50 mL) and the combined organic solution was dried over magnesium sulfate and concentrated in vacuo. Methanethiol sodium salt (7.7 g, 0.11 mol) was added to a solution of the residue in dioxan (100 mL) and the mixture was heated under reflux for 24 hours. The mixture was then diluted with ethyl acetate (250 mL), washed with water and brine, dried over magnesium sulfate and concentrated in vacuo. Purification by column chromatography on silica gel, eluting with dichloromethane:pentane 50:50 to 100:0, afforded the title compound as a pale yellow oil in 24% yield, 3.85 g.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two
Quantity
7.7 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
24%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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